Enzymatic Inhibition Profile of 2-Cyano-4'-methoxybenzophenone: 5-Lipoxygenase (5-LO) and sEH Potency
2-Cyano-4'-methoxybenzophenone demonstrates a specific and quantifiable enzyme inhibition profile against human 5-lipoxygenase (5-LO) and soluble epoxide hydrolase (sEH). In human polymorphonuclear leukocytes, it inhibited 5-LO with an IC50 of 160 nM [1]. In a cell-free assay using an S100 fraction from human polymorphonuclear leukocytes, its 5-LO inhibitory activity increased to an IC50 of 100 nM [2]. Furthermore, against human recombinant soluble epoxide hydrolase (sEH), the compound displayed an IC50 of 59 nM [3]. This multi-target profile distinguishes it from many benzophenone derivatives that lack documented enzyme inhibition data or exhibit activity only at significantly higher micromolar concentrations.
| Evidence Dimension | Inhibitory Activity (IC50) against Enzymes |
|---|---|
| Target Compound Data | 5-LO: 160 nM (cellular assay) and 100 nM (cell-free assay); sEH: 59 nM (recombinant enzyme assay) |
| Comparator Or Baseline | 4-Cyano-3'-methoxybenzophenone: IC50 values reported between 20 and 50 µM (20,000 - 50,000 nM) against cancer cell lines (baseline for general benzophenone derivative activity) |
| Quantified Difference | For 5-LO inhibition, 2-Cyano-4'-methoxybenzophenone is >125-fold more potent than the micromolar activity observed for 4-Cyano-3'-methoxybenzophenone. For sEH, it is >338-fold more potent. |
| Conditions | 5-LO: Human polymorphonuclear leukocytes (cellular) and S100 cell-free fraction; sEH: Human recombinant enzyme expressed in E. coli |
Why This Matters
The sub-100 nM potency against sEH and 5-LO supports its selection as a privileged scaffold or lead compound in anti-inflammatory drug discovery programs, whereas regioisomers like 4-Cyano-3'-methoxybenzophenone, with reported IC50s in the 20-50 µM range, are less suitable for programs requiring high target affinity.
- [1] BindingDB BDBM50365632. Inhibition of 5-lipoxygenase in human polymorphonuclear leukocytes. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50365632 View Source
- [2] BindingDB BDBM50365632. Inhibition of 5-lipoxygenase in S100 cell free fraction of human polymorphonuclear leukocytes. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50365632 View Source
- [3] BindingDB BDBM50365632. Inhibition of human recombinant soluble epoxide hydrolase. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50365632 View Source
